

An In-depth Technical Guide to the LDHA Protein-Protein Interaction Network

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Beyond its canonical metabolic role, a growing body of evidence highlights LDHA as a key node in cellular signaling networks, participating in a multitude of protein-protein interactions that influence processes ranging from transcriptional regulation and mRNA stability to cell proliferation and apoptosis.^{[1][2]} This guide provides a comprehensive overview of the LDHA protein-protein interaction network, detailing its known interactors, the signaling pathways it modulates, and the experimental methodologies used to uncover these connections.

LDHA Protein-Protein Interaction Landscape

The known interactors of LDHA are diverse, reflecting its multifaceted role in cellular physiology and pathology, particularly in cancer metabolism. These interactions are often dynamic, influenced by post-translational modifications and the cellular context.

Summary of LDHA Interacting Proteins

Interacting Protein	Biological Context/Function	Experimental Method(s) of Identification	Quantitative Data (Binding Affinity)
AUF1 (hnRNP D)	Post-transcriptional regulation, mRNA stability. LDHA is an AU-rich element-binding protein and directly interacts with AUF1. [1] [2]	Co-immunoprecipitation, In vitro binding assays	Not available
Hsp70	Chaperone protein, involved in regulating mRNA turnover. Found in a complex with LDHA and AUF1. [1] [2]	Co-immunoprecipitation	Not available
Flock House virus (FHV) protein B2	Viral suppressor of RNA silencing. Interacts with dsRNA with high affinity. While not a direct LDHA interactor, it is relevant in the context of RNA-protein interactions.	Biochemical assays, Cocrystallization	$K_d \approx 1 \text{ nM}$ (for dsRNA) [3]
Glycolytic Enzymes	Part of a "metabolon" to streamline glycolysis.	Co-immunoprecipitation, Size exclusion chromatography	Not available
Cytoskeletal Elements	Structural support for the glycolytic metabolon.	Co-immunoprecipitation	Not available
Phosphagen Kinase	Energy homeostasis.	Co-immunoprecipitation	Not available

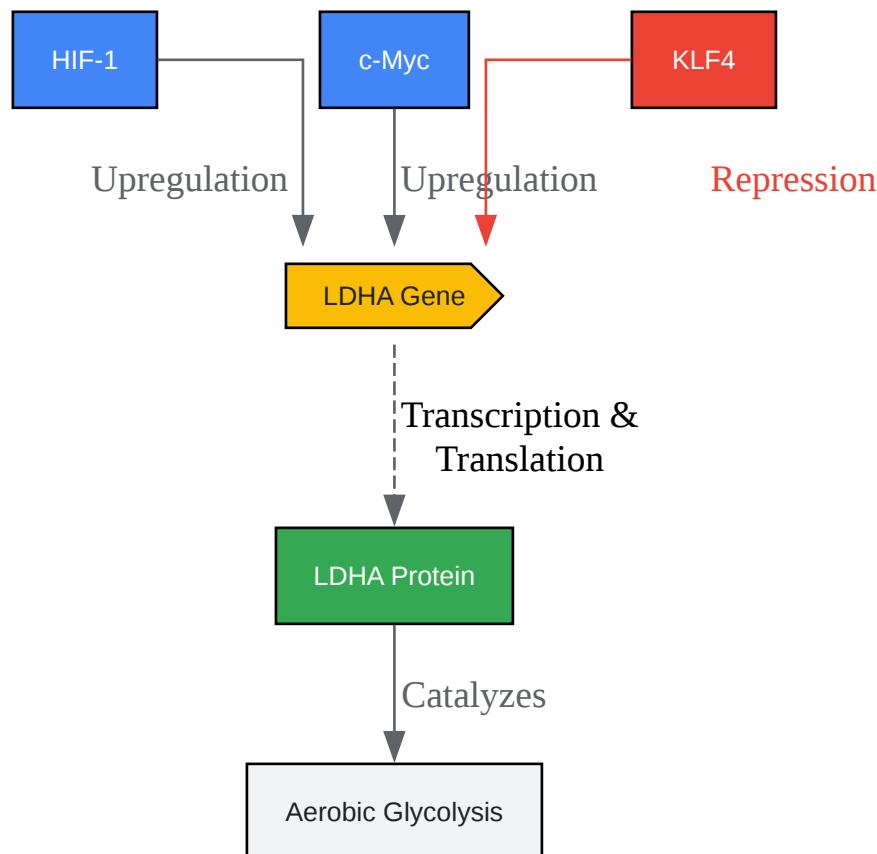
Hemocyanin	Respiratory protein (in invertebrates).	Co-immunoprecipitation	Not available
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Key Signaling Pathways Involving LDHA

LDHA's interactions place it at the crossroads of several critical signaling pathways, particularly those governing cancer cell metabolism and proliferation.

Transcriptional Regulation of LDHA

The expression of LDHA is tightly controlled by several transcription factors, linking cellular signaling pathways to metabolic reprogramming.

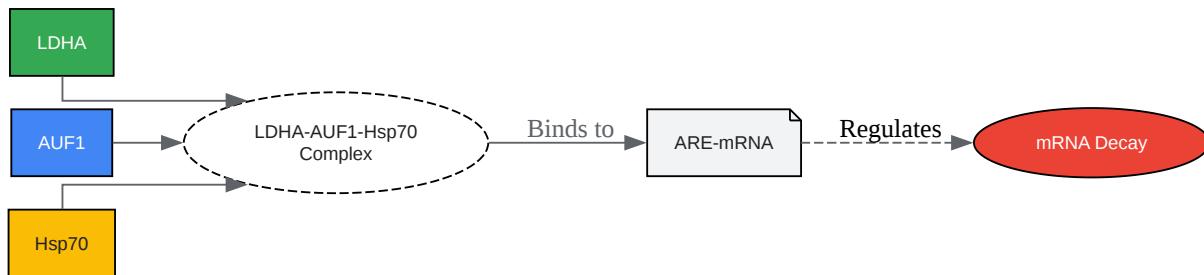


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Caption: Transcriptional regulation of the LDHA gene.

Post-Translational Regulation and Interaction with AUF1

LDHA's function extends beyond its enzymatic activity. It participates in post-transcriptional regulation by interacting with the mRNA-binding protein AUF1. This interaction is part of a larger complex that can influence the stability of target mRNAs.



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Caption: LDHA interaction with AUF1 in a regulatory complex.

Experimental Protocols for Studying LDHA Interactions

The identification and characterization of LDHA protein-protein interactions rely on a variety of robust experimental techniques. Detailed below are protocols for key methodologies.

Co-Immunoprecipitation (Co-IP) of Endogenous LDHA from Human Cells

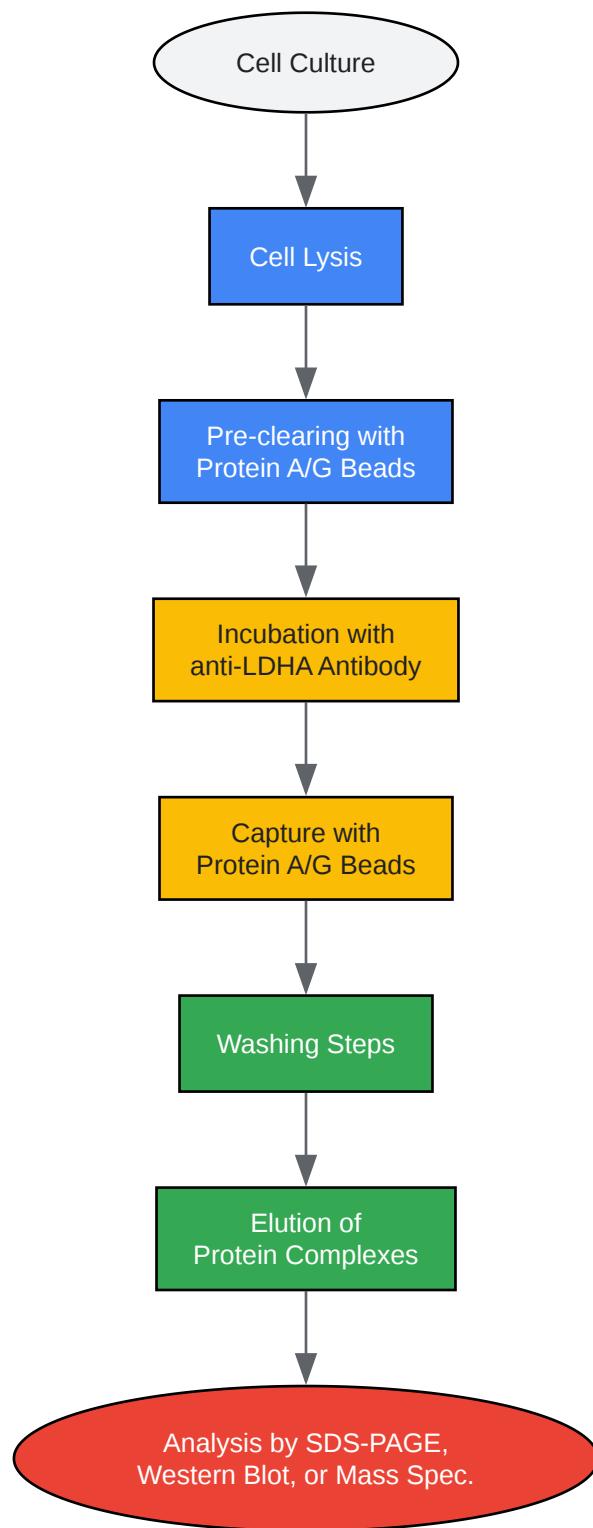
This protocol describes the immunoprecipitation of endogenous LDHA from cultured human cells to identify interacting proteins.

Materials:

- Cultured human cells (e.g., HEK293T, HeLa)
- Ice-cold Phosphate-Buffered Saline (PBS)

- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
- Anti-LDHA antibody (validated for immunoprecipitation)
- Isotype control IgG
- Protein A/G magnetic beads
- Wash Buffer: Co-IP Lysis Buffer with 0.5% NP-40
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- SDS-PAGE and Western blotting reagents

Workflow:



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Caption: Workflow for Co-Immunoprecipitation.

Procedure:

- **Cell Lysis:**
 - Wash cultured cells with ice-cold PBS.
 - Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with gentle agitation.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- **Pre-clearing:**
 - Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
- **Immunoprecipitation:**
 - Add the anti-LDHA antibody or isotype control IgG to the pre-cleared lysate.
 - Incubate overnight at 4°C with gentle rotation.
- **Capture of Immune Complexes:**
 - Add fresh Protein A/G magnetic beads to the lysate-antibody mixture.
 - Incubate for 2-4 hours at 4°C with gentle rotation.
- **Washing:**
 - Pellet the beads on a magnetic stand and discard the supernatant.
 - Wash the beads three times with Wash Buffer.
- **Elution:**

- Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
- Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of co-precipitated proteins.

GST Pull-Down Assay

This *in vitro* method is used to confirm direct interactions between a GST-tagged "bait" protein (e.g., GST-LDHA) and a "prey" protein.

Materials:

- Purified GST-tagged LDHA (bait protein)
- Purified or *in vitro* translated prey protein
- Glutathione-agarose beads
- Binding Buffer: PBS with 1% Triton X-100 and protease inhibitors
- Wash Buffer: Binding Buffer with adjusted salt concentration (e.g., 300-500 mM NaCl) for stringency
- Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione
- SDS-PAGE and Western blotting reagents

Procedure:

- Immobilization of Bait Protein:

- Incubate purified GST-LDHA with equilibrated glutathione-agarose beads for 1-2 hours at 4°C.
- Wash the beads to remove unbound GST-LDHA.
- Binding of Prey Protein:
 - Incubate the beads with immobilized GST-LDHA with the prey protein solution for 2-4 hours at 4°C.
 - As a negative control, incubate the prey protein with beads bound only to GST.
- Washing:
 - Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the GST-LDHA and any interacting prey proteins by incubating the beads with Elution Buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

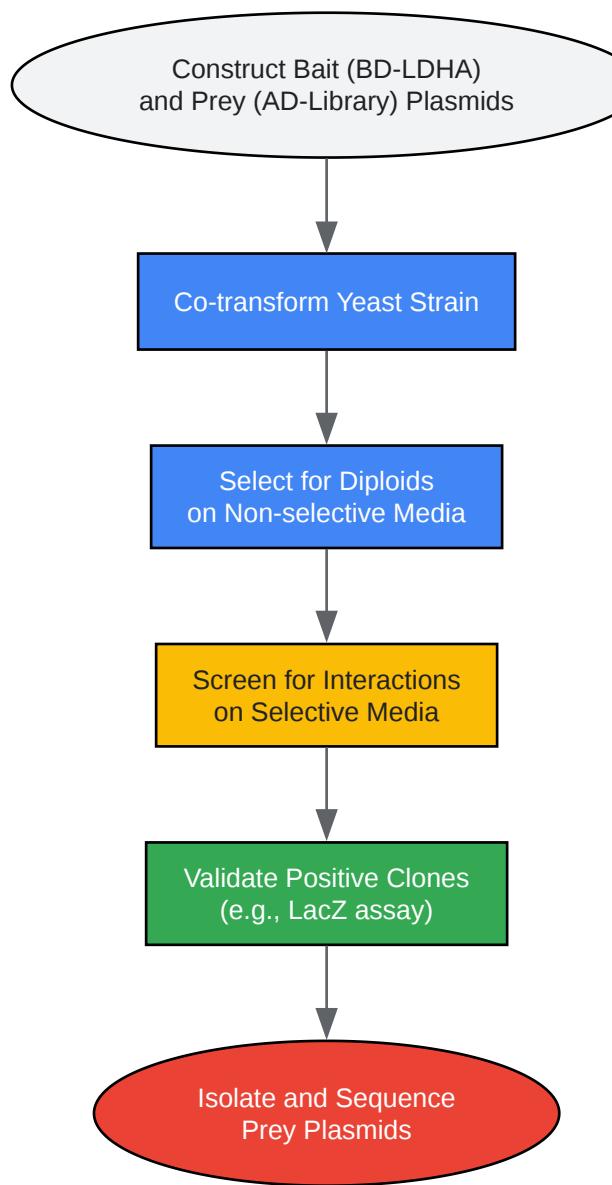
Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions *in vivo*.

Principle:

The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein (LDHA) is fused to the BD, and a library of prey proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.

Workflow:



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Caption: Workflow for Yeast Two-Hybrid Screening.

Procedure:

- Plasmid Construction:
 - Clone the LDHA cDNA in-frame with the DNA-binding domain in a "bait" vector.

- Use a pre-made cDNA library cloned in-frame with the activation domain in a "prey" vector.
- Yeast Transformation:
 - Transform a suitable yeast strain with the bait plasmid.
 - Transform a yeast strain of the opposite mating type with the prey library.
- Mating and Selection:
 - Mate the bait and prey yeast strains.
 - Select for diploid yeast containing both plasmids on appropriate selection media.
- Interaction Screening:
 - Plate the diploid yeast on highly selective media lacking specific nutrients (e.g., histidine) and/or containing inhibitors (e.g., 3-AT) to select for colonies where the reporter genes are activated.
- Validation and Identification:
 - Isolate the positive colonies and perform secondary assays (e.g., β -galactosidase assay) to confirm the interaction.
 - Isolate the prey plasmid from validated positive clones and sequence the cDNA insert to identify the interacting protein.

Conclusion

The study of the LDHA protein-protein interaction network is a rapidly evolving field. The methodologies outlined in this guide provide a robust framework for identifying and characterizing these interactions. A deeper understanding of the LDHA interactome will undoubtedly unveil novel regulatory mechanisms and present new opportunities for therapeutic intervention, particularly in the context of cancer and other metabolic diseases. The continued application of quantitative proteomic techniques will be crucial in moving from a qualitative map to a quantitative understanding of the dynamic nature of these interactions.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the LDHA Protein-Protein Interaction Network]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118402#ldha-protein-protein-interaction-network]

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